methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate
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Description
“Methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C16H11BrINO4S . It has a molecular weight of 520.14 .
Synthesis Analysis
The synthesis of similar compounds often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl sulfonyl group, an iodo-indole group, and a methyl carboxylate group . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The compound may undergo various chemical reactions based on its functional groups. For instance, 4-Bromophenyl methyl sulfone, a related compound, can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 587.1±60.0 °C and a predicted density of 1.93±0.1 g/cm3 .Scientific Research Applications
Synthetic Methodologies and Medicinal Chemistry Applications
Sulfonylation of Pyrroles and Indoles : Research has demonstrated the utility of methylsulfenylation in synthesizing tri and tetrasubstituted pyrroles and disubstituted indoles. This method leverages electrophilic substitution, indicating the versatility of sulfonyl groups in heterocyclic chemistry, which could be relevant to the synthesis and applications of the compound (Gilow et al., 1991).
Anti-HIV Activity of Indolyl Aryl Sulfones : A study on novel indolyl aryl sulfones showed potent anti-HIV-1 activities, highlighting the importance of the sulfone group in medicinal chemistry. The introduction of bromophenyl and iodophenyl groups into these molecules could potentially modulate their activity or pharmacokinetic properties (Silvestri et al., 2003).
Cyclooxygenase Inhibition by Methyl Sulfones : Another study focused on the design and synthesis of 4-(aryloyl)phenyl methyl sulfones, investigating their capacity to inhibit cyclooxygenase enzymes. This research underscores the potential of sulfone-containing compounds in developing anti-inflammatory drugs, which might extend to the compound of interest (Harrak et al., 2010).
Bromophenol Derivatives from Red Algae : Investigation into bromophenol derivatives from the red alga Rhodomela confervoides revealed several new compounds with potential biological activities. This study illustrates the diversity of natural products containing bromophenyl groups and their potential as bioactive compounds (Zhao et al., 2004).
Ruthenium-Catalyzed Hydroarylation : Research demonstrated the use of a directing group in ruthenium-catalyzed intramolecular hydroarylation to afford dihydrobenzofurans and indolines. This methodology points to advanced synthetic techniques that could potentially apply to the synthesis of complex molecules including those with sulfonyl and halogen groups (Ghosh et al., 2016).
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)sulfonyl-3-iodoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrINO4S/c1-23-16(20)15-14(18)12-4-2-3-5-13(12)19(15)24(21,22)11-8-6-10(17)7-9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWPMQIQZCFFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrINO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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